molecular formula C22H16N2O2 B14858605 3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one

3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one

Cat. No.: B14858605
M. Wt: 340.4 g/mol
InChI Key: AWUZAGIEDMULIC-MTMSQSDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an indene core with an aminophenyl group and a benzoyl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted indenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-cancer activity may be attributed to its ability to inhibit certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one apart is its unique combination of the indene core with the aminophenyl and benzoyl groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

(2Z)-3-(3-aminophenyl)imino-2-[hydroxy(phenyl)methylidene]inden-1-one

InChI

InChI=1S/C22H16N2O2/c23-15-9-6-10-16(13-15)24-20-17-11-4-5-12-18(17)22(26)19(20)21(25)14-7-2-1-3-8-14/h1-13,25H,23H2/b21-19-,24-20?

InChI Key

AWUZAGIEDMULIC-MTMSQSDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(=NC3=CC=CC(=C3)N)C4=CC=CC=C4C2=O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=NC3=CC=CC(=C3)N)C4=CC=CC=C4C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.